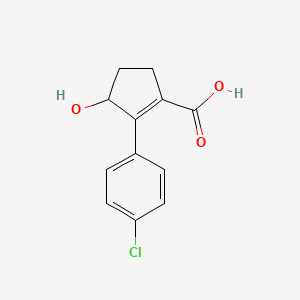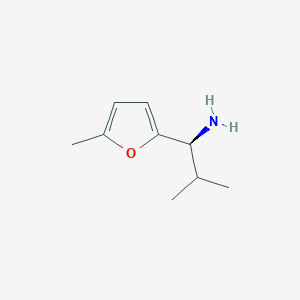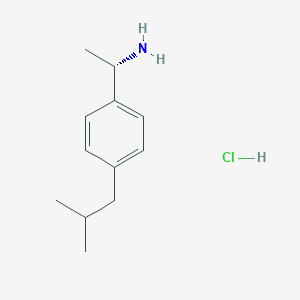
(S)-1-(4-Isobutylphenyl)ethan-1-amine hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(4-Isobutylphenyl)ethan-1-amine hydrochloride is a chiral amine compound that features an isobutylphenyl group. This compound is of interest in various fields such as medicinal chemistry, organic synthesis, and pharmaceutical research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Isobutylphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as (S)-1-(4-Isobutylphenyl)ethan-1-one.
Reduction: The ketone group in the precursor is reduced to an alcohol using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The alcohol is then converted to an amine through a reductive amination process using reagents such as ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
(S)-1-(4-Isobutylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, and other oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Various substituted amines.
科学的研究の応用
(S)-1-(4-Isobutylphenyl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various conditions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (S)-1-(4-Isobutylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact pathways and targets would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
- ®-1-(4-Isobutylphenyl)ethan-1-amine hydrochloride
- (S)-1-(4-Isobutylphenyl)ethan-1-ol
- (S)-1-(4-Isobutylphenyl)ethan-1-one
Uniqueness
(S)-1-(4-Isobutylphenyl)ethan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of the isobutylphenyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
特性
分子式 |
C12H20ClN |
|---|---|
分子量 |
213.75 g/mol |
IUPAC名 |
(1S)-1-[4-(2-methylpropyl)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C12H19N.ClH/c1-9(2)8-11-4-6-12(7-5-11)10(3)13;/h4-7,9-10H,8,13H2,1-3H3;1H/t10-;/m0./s1 |
InChIキー |
WVERZCQSVCUOKJ-PPHPATTJSA-N |
異性体SMILES |
C[C@@H](C1=CC=C(C=C1)CC(C)C)N.Cl |
正規SMILES |
CC(C)CC1=CC=C(C=C1)C(C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-6-ethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B15238324.png)
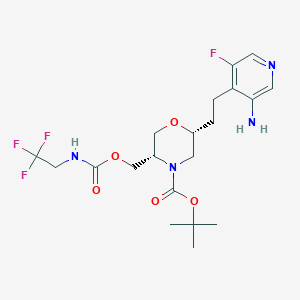
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl thiophene-2-carboxylate](/img/structure/B15238345.png)


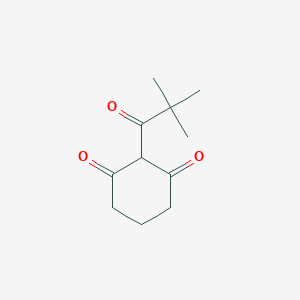
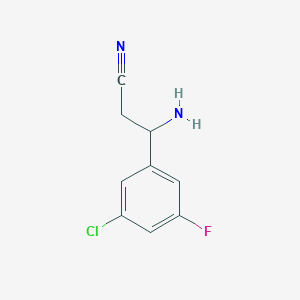
![2-(9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-3-YL)acetic acid](/img/structure/B15238381.png)
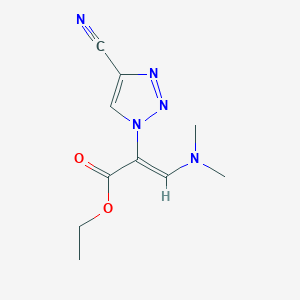
![5-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B15238394.png)


